Cas no 1211580-13-0 (2-Thiazolesulfonyl chloride, 4-(trifluoromethyl)-)

2-Thiazolesulfonyl chloride, 4-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- 2-Thiazolesulfonyl chloride, 4-(trifluoromethyl)-
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- Inchi: 1S/C4HClF3NO2S2/c5-13(10,11)3-9-2(1-12-3)4(6,7)8/h1H
- InChI Key: SDIAEPIVUUPVRM-UHFFFAOYSA-N
- SMILES: S1C=C(C(F)(F)F)N=C1S(Cl)(=O)=O
Experimental Properties
- Density: 1.768±0.06 g/cm3(Predicted)
- Boiling Point: 320.8±52.0 °C(Predicted)
- pka: -6.37±0.10(Predicted)
2-Thiazolesulfonyl chloride, 4-(trifluoromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6482939-0.1g |
4-(trifluoromethyl)-1,3-thiazole-2-sulfonyl chloride |
1211580-13-0 | 0.1g |
$855.0 | 2023-05-29 | ||
Enamine | EN300-6482939-0.25g |
4-(trifluoromethyl)-1,3-thiazole-2-sulfonyl chloride |
1211580-13-0 | 0.25g |
$893.0 | 2023-05-29 | ||
Enamine | EN300-6482939-2.5g |
4-(trifluoromethyl)-1,3-thiazole-2-sulfonyl chloride |
1211580-13-0 | 2.5g |
$1903.0 | 2023-05-29 | ||
Enamine | EN300-6482939-5.0g |
4-(trifluoromethyl)-1,3-thiazole-2-sulfonyl chloride |
1211580-13-0 | 5g |
$2816.0 | 2023-05-29 | ||
Enamine | EN300-6482939-10.0g |
4-(trifluoromethyl)-1,3-thiazole-2-sulfonyl chloride |
1211580-13-0 | 10g |
$4176.0 | 2023-05-29 | ||
Enamine | EN300-6482939-1.0g |
4-(trifluoromethyl)-1,3-thiazole-2-sulfonyl chloride |
1211580-13-0 | 1g |
$971.0 | 2023-05-29 | ||
Enamine | EN300-6482939-0.5g |
4-(trifluoromethyl)-1,3-thiazole-2-sulfonyl chloride |
1211580-13-0 | 0.5g |
$933.0 | 2023-05-29 | ||
Enamine | EN300-6482939-0.05g |
4-(trifluoromethyl)-1,3-thiazole-2-sulfonyl chloride |
1211580-13-0 | 0.05g |
$816.0 | 2023-05-29 |
2-Thiazolesulfonyl chloride, 4-(trifluoromethyl)- Related Literature
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
Additional information on 2-Thiazolesulfonyl chloride, 4-(trifluoromethyl)-
Recent Advances in the Application of 2-Thiazolesulfonyl chloride, 4-(trifluoromethyl)- (CAS: 1211580-13-0) in Chemical Biology and Pharmaceutical Research
In recent years, the compound 2-Thiazolesulfonyl chloride, 4-(trifluoromethyl)- (CAS: 1211580-13-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic sulfonyl chloride derivative, characterized by its trifluoromethyl group, has demonstrated versatile reactivity and potential applications in drug discovery, medicinal chemistry, and chemical biology. The unique electronic and steric properties imparted by the trifluoromethyl group make this compound a valuable building block for the synthesis of biologically active molecules.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the use of 1211580-13-0 as a key intermediate in the synthesis of novel kinase inhibitors. The researchers utilized its sulfonyl chloride moiety to efficiently introduce the thiazole scaffold into target molecules, enabling the rapid generation of a diverse library of compounds. Subsequent biological evaluation revealed several promising candidates with potent inhibitory activity against specific kinase targets implicated in cancer and inflammatory diseases.
Another significant application of 2-Thiazolesulfonyl chloride, 4-(trifluoromethyl)- was reported in a Nature Communications paper (2024), where it served as a crucial reagent for the development of covalent protein modifiers. The electrophilic nature of the sulfonyl chloride group allowed for selective modification of cysteine residues in target proteins, facilitating the study of protein function and the development of targeted therapies. The trifluoromethyl group was found to enhance the membrane permeability and metabolic stability of the resulting protein conjugates.
In the realm of antimicrobial research, a 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated the utility of 1211580-13-0 in constructing novel antibacterial agents. By coupling this building block with various amine-containing scaffolds, researchers developed a series of compounds showing potent activity against drug-resistant bacterial strains. The presence of the trifluoromethyl group was shown to significantly improve the compounds' pharmacokinetic properties while maintaining their antimicrobial efficacy.
The synthetic versatility of 2-Thiazolesulfonyl chloride, 4-(trifluoromethyl)- has also been highlighted in recent process chemistry developments. A 2023 publication in Organic Process Research & Development described an optimized large-scale synthesis protocol for this compound, addressing previous challenges in yield and purity. This advancement has important implications for the industrial application of this valuable chemical building block in pharmaceutical manufacturing.
Looking forward, the unique properties of 1211580-13-0 continue to inspire innovative applications across multiple research areas. Current investigations are exploring its potential in PROTAC (proteolysis targeting chimera) development, fluorescent probes for biological imaging, and as a versatile handle for bioconjugation strategies. The compound's combination of synthetic accessibility and structural features ensures its ongoing relevance in cutting-edge chemical biology and drug discovery research.
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